1,1-Bis(p-isobutylphenyl)ethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

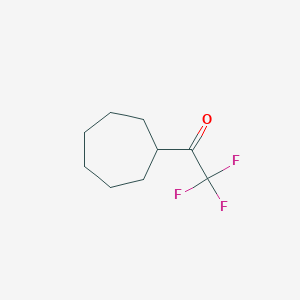

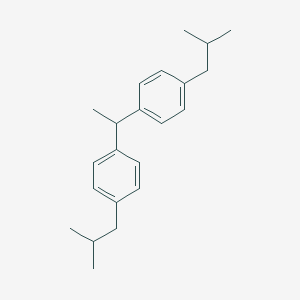

1,1-Bis(p-isobutylphenyl)ethane, also known as this compound, is a useful research compound. Its molecular formula is C22H30 and its molecular weight is 294.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metal-Free Direct Cycloaddition Reactions

One notable application is in the domain of uncatalyzed reactions, particularly in the synthesis of cyclobutenes. A study highlighted the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes. This process, which generates electron-deficient olefins in situ and reacts them at room temperature with alkynes to afford substituted cyclobutenes, demonstrates the compound's utility in facilitating mild and facile protocols that neither require irradiation nor heating (Alcaide, Almendros, Fernández, & Lázaro-Milla, 2015).

Synthesis of Silyl Ethenes

The compound also finds application in the synthesis of silyl ethenes, with symmetrical 1,1-bis(silyl)ethenes being prepared via ruthenium complex-catalyzed silylative coupling cyclization. This process not only yields products with excellent selectivity and good yield but also demonstrates an effective transformation into cyclic carbosiloxane, underscoring the compound's relevance in organosilicon chemistry (Pawluć, Marciniec, Hreczycho, Gaczewska, & Itami, 2005).

Supramolecular Architectures

Further research has explored the formation of supramolecular architectures involving carboxylic acids and 1,2-bis(4-pyridyl)ethane, showcasing the compound's ability to form co-crystals with various acids. These co-crystals, characterized by hydrogen bonding and stacking interactions, illustrate the role of 1,2-bis(4-pyridyl)ethane in constructing diverse supramolecular structures and underscore its importance in crystal engineering and materials science (Ebenezer & Muthiah, 2011).

Catalytic Asymmetric Reactions

Another application is observed in catalytic asymmetric reactions, where new P-chirogenic diphosphines, including variants based on ethane, demonstrate excellent enantioselectivity in hydrogenations and other catalytic processes. This highlights the compound's utility in asymmetric synthesis, contributing significantly to the development of chiral molecules for pharmaceuticals and fine chemicals (Imamoto, 2001).

Organic Thin Film Transistors

Furthermore, derivatives such as 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) based conjugated polymers exhibit semiconductor performance in organic thin film transistors. This application underscores the potential of 1,1-Bis(p-isobutylphenyl)ethane derivatives in the field of organic electronics, highlighting its role in the development of materials for electronic devices (Chen, Sun, Guo, Hong, Meng, & Li, 2014).

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30/c1-16(2)14-19-6-10-21(11-7-19)18(5)22-12-8-20(9-13-22)15-17(3)4/h6-13,16-18H,14-15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIVAPCIGWNIEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144655 |

Source

|

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102120-87-6 |

Source

|

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102120876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0AT8J46G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.